molecular formula C16H16FN5O2 B2997755 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922010-45-5

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2997755
CAS No.: 922010-45-5
M. Wt: 329.335
InChI Key: IQBDXKBXWLAHIG-UHFFFAOYSA-N
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Description

The compound N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • A pyrazolo[3,4-d]pyrimidin-4-one scaffold, which provides a rigid planar structure conducive to target binding.
  • An ethylacetamide side chain at position 1, contributing to solubility and pharmacokinetic modulation.

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-11(23)18-6-7-22-15-14(8-20-22)16(24)21(10-19-15)9-12-2-4-13(17)5-3-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBDXKBXWLAHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4O4C_{17}H_{19}FN_{4}O_{4}, with a molecular weight of 362.356 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities.

Target Enzymes

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition of CDKs can lead to the suppression of cell proliferation, making it a candidate for cancer therapy .

Interaction with Neuronal Nitric Oxide Synthase (nNOS)

Research indicates that this compound also interacts with neuronal nitric oxide synthase (nNOS). It binds to the heme domain of nNOS, exhibiting type II inhibition. This interaction affects nitric oxide signaling pathways that are critical for various physiological processes including vascular tone regulation and neurotransmission .

Anticancer Activity

The compound has demonstrated significant anticancer properties through its action on CDKs. In vitro studies have shown that it effectively inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It has shown promise in reducing inflammation in various models, potentially through the inhibition of COX enzymes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the pyrazolo[3,4-d]pyrimidine class:

StudyFocusFindings
CDK InhibitionDemonstrated selective inhibition of CDK activity leading to reduced tumor growth in xenograft models.
Anti-inflammatoryCompounds showed IC50 values comparable to standard anti-inflammatory drugs in inhibiting COX activity.
nNOS InhibitionHighlighted the selective inhibition of nNOS and its implications for neuroprotection and cardiovascular health.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. It demonstrates good permeability in Caco-2 assays, indicating potential for oral bioavailability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse bioactivity depending on substituent positioning and electronic properties. The target compound’s 4-oxo-4,5-dihydro core is analogous to compounds in (e.g., m , n , o ), which feature tetrahydropyrimidin-1(2H)-yl groups but lack the pyrazolo fusion. The dihydro configuration may enhance metabolic stability compared to fully aromatic systems .

Substituent Analysis

Fluorinated Moieties
  • The 4-fluorobenzyl group in the target compound contrasts with the 3-fluorophenyl and 5-fluoro substituents in (e.g., Example 83). Fluorine atoms improve membrane permeability and resistance to oxidative metabolism, but the benzyl group’s bulk may sterically hinder binding compared to smaller fluorophenyl groups .
Side Chain Modifications
  • The ethylacetamide chain in the target compound differs from the dimethylamino and isopropoxy groups in Example 83 (). Acetamide side chains balance hydrophilicity and passive diffusion, whereas charged groups (e.g., dimethylamino) may enhance solubility but reduce blood-brain barrier penetration .
  • highlights N-substituted acetamide derivatives synthesized via reactions with α-chloroacetamides. The target compound’s ethyl spacer may reduce conformational strain compared to bulkier substituents .

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